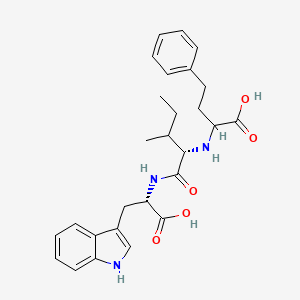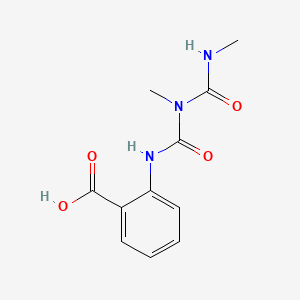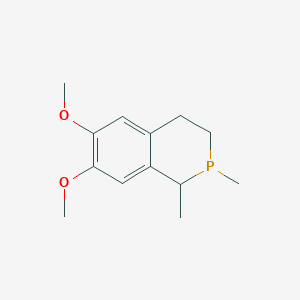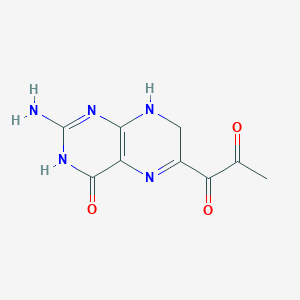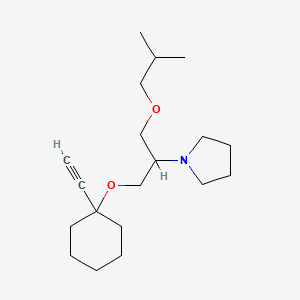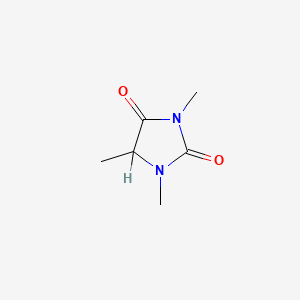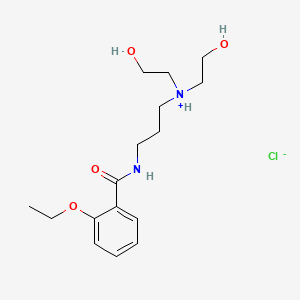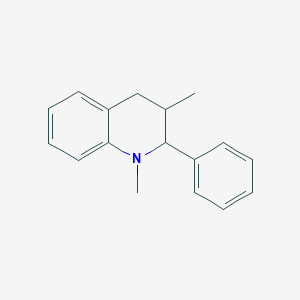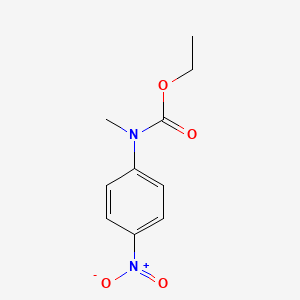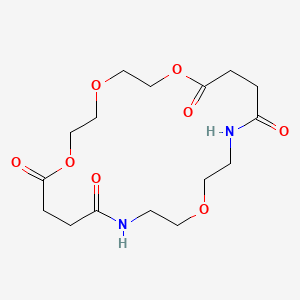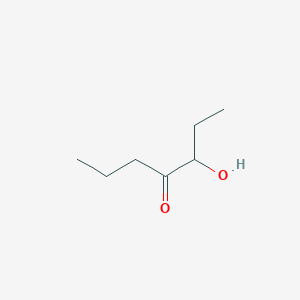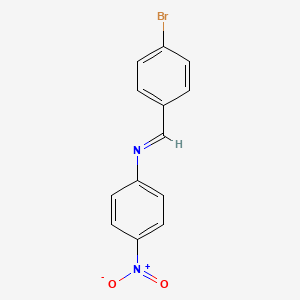
p-Bromobenzylidene-(4-nitrophenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Bromobenzylidene-(4-nitrophenyl)-amine: is an organic compound that features both bromine and nitro functional groups attached to a benzylidene and phenylamine structure, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-(4-nitrophenyl)-amine typically involves the condensation reaction between p-bromobenzaldehyde and 4-nitroaniline. This reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction is performed under reflux conditions in a suitable solvent like ethanol or methanol to facilitate the formation of the Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The bromine atom in the benzylidene moiety can be substituted by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: p-Bromobenzoic acid derivatives.
Reduction: p-Bromobenzylidene-(4-aminophenyl)-amine.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: p-Bromobenzylidene-(4-nitrophenyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound’s derivatives have shown potential antimicrobial activity, making it a candidate for the development of new antibiotics. Additionally, its ability to undergo reduction to form amines can be exploited in drug design and development.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for easy modification, making it a versatile building block for various industrial applications.
Mécanisme D'action
The mechanism of action of p-Bromobenzylidene-(4-nitrophenyl)-amine largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amine, which can interact with biological targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
p-Bromobenzylidene-(4-aminophenyl)-amine: Similar structure but with an amine group instead of a nitro group.
p-Chlorobenzylidene-(4-nitrophenyl)-amine: Similar structure but with a chlorine atom instead of a bromine atom.
p-Bromobenzylidene-(4-methoxyphenyl)-amine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: p-Bromobenzylidene-(4-nitrophenyl)-amine is unique due to the presence of both bromine and nitro functional groups, which impart distinct chemical reactivity and potential biological activity. The combination of these groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
78396-33-5 |
|---|---|
Formule moléculaire |
C13H9BrN2O2 |
Poids moléculaire |
305.13 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9BrN2O2/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(8-6-12)16(17)18/h1-9H |
Clé InChI |
NSGHUWBIFDOYAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


